molecular formula C9H6N4O3 B2885470 6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1342973-32-3

6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2885470
CAS No.: 1342973-32-3
M. Wt: 218.172
InChI Key: YYRGZNOBMPOOMZ-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrimidine with diethyl oxalate in the presence of a base can lead to the formation of the desired compound. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of 6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, microbial hydroxylation of pyridine derivatives has been explored as a green and sustainable approach for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyrimidine compounds, which can be further utilized in various applications .

Scientific Research Applications

6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit DNA polymerase, preventing viral replication in infected cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1,6-dihydro-4-pyridazinecarboxylic acid
  • 6-Oxo-1,6-dihydro-2-pyridinecarboxylate
  • 6-Oxo-1,6-dihydro-pyridazine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid exhibits unique properties due to the presence of two pyrimidine rings. This structural feature enhances its stability and allows for more diverse chemical modifications.

Properties

IUPAC Name

6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-11-7(13-8)6-1-2-10-4-12-6/h1-4H,(H,15,16)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRGZNOBMPOOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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